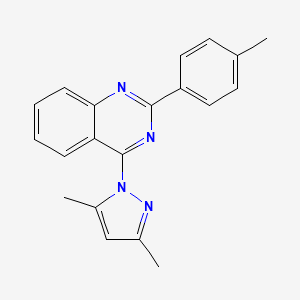

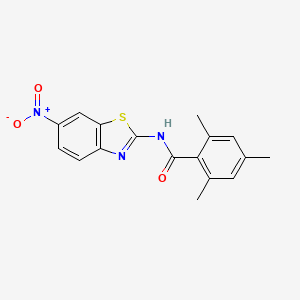

![molecular formula C15H11F3N2O2 B5651338 N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5651338.png)

N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide and its derivatives involves multi-component reactions, highlighting a green chemistry approach for high-yield production. Sabbaghan and Hossaini (2012) demonstrated an efficient synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, showcasing a simple workup and easy product separation (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of similar benzamide compounds has been elucidated using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectra. Demir et al. (2016) performed a detailed analysis, including DFT calculations, to understand the optimized molecular structure, vibrational frequencies, and chemical shifts, comparing these theoretical values with experimental data for strong agreement (Demir et al., 2016).

Chemical Reactions and Properties

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through direct acylation reactions exhibited unique properties, such as colorimetric sensing of fluoride anions, demonstrating the compound's reactivity and potential for sensor applications. The color transition, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, was effectively utilized for naked-eye detection of fluoride ions in solution (Younes et al., 2020).

Physical Properties Analysis

The synthesis and characterization of benzamide derivatives, including N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex, reveal significant insights into their physical properties. Mostafa et al. (2023) detailed the physicochemical characterization and antibacterial activity of such complexes, providing a foundation for understanding the compound's stability, electronic characteristics, and potential for biological applications (Mostafa et al., 2023).

Chemical Properties Analysis

The potentiometric studies on the complexation reactions of similar benzamide derivatives with various metal ions in aqueous and micellar media offer insights into the chemical properties of N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide. Such studies demonstrate the ligand's ability to form stable complexes with metal ions, providing valuable information on its chemical behavior and potential applications in materials science and coordination chemistry (Thangjam & Rajkumari, 2010).

Propiedades

IUPAC Name |

N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O2/c16-10-6-7-11(14(18)13(10)17)20-12(21)8-19-15(22)9-4-2-1-3-5-9/h1-7H,8H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHTYFGHWOPUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC2=C(C(=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

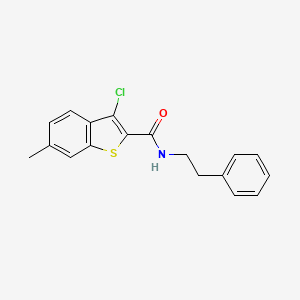

![1-[(2,4-dichlorophenoxy)acetyl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5651270.png)

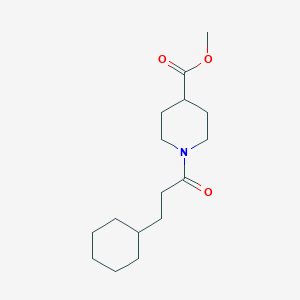

![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5651278.png)

![5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyrazin-2-amine](/img/structure/B5651319.png)

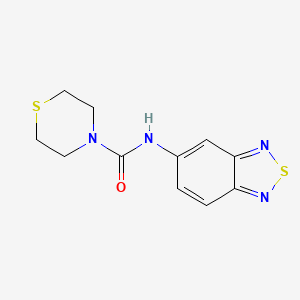

![7-{[5-(ethylthio)-2-thienyl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5651327.png)

![1-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5651344.png)

![1-isopropyl-N-[2-(2-pyrazinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5651345.png)

![3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5651365.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methoxyacetyl)pyrrolidin-3-yl]-3-pyridin-4-ylpropanamide](/img/structure/B5651371.png)